Positional Isomer Differentiation: 3-Piperidinylmethoxy vs. 4-Piperidinylmethoxy Substitution
This compound features a 3-piperidinylmethoxy substitution pattern. Its closest positional isomer, Benzyl 4-(4-piperidinylmethoxy)benzoate hydrochloride, differs only in the attachment point of the piperidine ring to the methoxy linker. This positional difference is a critical determinant in ligand-receptor interactions, as the spatial orientation of the basic piperidine nitrogen is altered. Patent literature on related piperidine-substituted benzoic acid compounds emphasizes that even small structural modifications significantly impact activity and selectivity profiles. [1]
| Evidence Dimension | Molecular Structure (Positional Isomerism) |
|---|---|
| Target Compound Data | Piperidin-3-ylmethoxy substitution |
| Comparator Or Baseline | Piperidin-4-ylmethoxy substitution (CAS 1220034-71-8) |
| Quantified Difference | Isomeric structural variation; no direct activity comparison available. |
| Conditions | Structural comparison based on published chemical data |
Why This Matters
Procuring the correct positional isomer is essential for SAR studies, as the 3-ylmethoxy and 4-ylmethoxy variants are distinct chemical entities that may exhibit divergent biological activity and should not be used interchangeably.
- [1] Shanghai Institute of Pharmaceutical Industry Co. Ltd. (2024). Piperidine-substituted benzoic acid compound, and pharmaceutical composition and use thereof. WO2024099458A1. View Source
